Hexadiline as an Internal Standard: Achieving <5% Intra-Assay CV in Perhexiline Quantification
Hexadiline provides a uniquely validated performance metric when used as an internal standard in LC-MS assays for the cardiovascular drug Perhexiline. In a direct method comparison, the use of Hexadiline enabled an intra-assay coefficient of variation (CV) of ≤5% for the quantification of both Perhexiline and its metabolite cis-hydroxyperhexiline across clinically relevant concentration ranges [1]. This level of precision is a critical benchmark for bioanalytical method validation. When the Hexadiline-based LC-MS method was compared to an established HPLC method with fluorescence detection, the correlation coefficient was 'close to 1' for both analytes, demonstrating excellent method agreement and confirming Hexadiline's suitability for use in a clinical routine laboratory [1].
| Evidence Dimension | Intra-assay Precision (Coefficient of Variation) |
|---|---|
| Target Compound Data | ≤5% for Perhexiline and cis-hydroxyperhexiline |
| Comparator Or Baseline | N/A (Performance metric of the validated method) |
| Quantified Difference | ≤5% CV, meeting standard validation criteria |
| Conditions | LC-MS method for human plasma; concentration ranges of 0.05–3.0 mg/L for Perhexiline and 0.2–6.0 mg/L for cis-hydroxyperhexiline. |
Why This Matters
For a researcher procuring an analytical standard, this data provides a direct, quantitative assurance of method precision and reliability, which is the primary determinant of utility.
- [1] Beck, O., et al. (2004). Determination of perhexiline and hydroxyperhexiline in plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 805(1), 87-91. View Source
